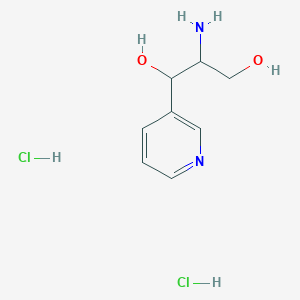

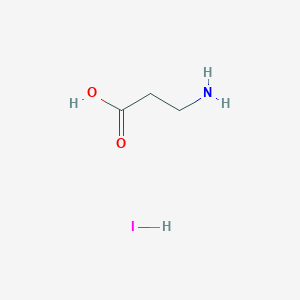

6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione hydrochloride

説明

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derived from ammonia (NH3) and can be categorized as primary, secondary, or tertiary amines . They are often involved in the formation of various types of compounds, including pharmaceuticals .

Synthesis Analysis

Amines can be synthesized through various methods. One common method is the reaction of ammonia or amines with acid chlorides to form amides . Another method involves the Mannich reaction, which is a one-step method for introducing an aminoalkyl moiety by electrophilic substitution .

Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair, making them weak bases and good nucleophiles . The nitrogen atom can form bonds with other atoms to create complex structures.

Chemical Reactions Analysis

Amines participate in a wide range of chemical reactions. They can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . They can also react with acid chlorides to form amides .

Physical And Chemical Properties Analysis

Amines have diverse physical and chemical properties. They are usually colorless gases or liquids at room temperature, with strong, unpleasant odors . They are soluble in organic solvents and slightly soluble in water .

科学的研究の応用

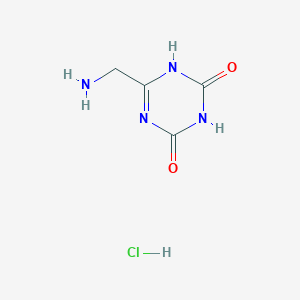

Solid-Phase Synthesis

A traceless solid-phase synthesis method has been developed for compounds like 6-amino-1,3,5-triazine-2,4-diones, utilizing strategies involving S-linked isothiourea on bromomethyl resin and cyclization with isocyanates (Kah-Hoe Kong, C. Tan, & Y. Lam, 2009). This method has enabled the preparation of various 6-amino-1,3,5-triazine-2,4-diones, demonstrating the potential for creating diverse derivatives for scientific exploration.

Synthesis of Pyrido and Pyrrolo Derivatives

In studies exploring the synthesis of pyrido[1,2-a][1,3,5]triazine and pyrrolo[1,2-a][1,3,5]triazine derivatives, compounds like 6-(aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione hydrochloride have been utilized. The synthesis involved reactions with bromopyruvate and other bromocarbonyl compounds (A. Khrustaleva et al., 2014). These studies contribute to the understanding of heterocyclic chemistry and the potential pharmaceutical applications of these compounds.

Novel Derivatives and Structural Analysis

Research into the formation of novel derivatives of 1,3,5-triazine compounds has led to the synthesis of various structures with potential pharmaceutical applications. For instance, the creation of 2,3,6,7-tetrahydro-4H-oxazolo[3,2-a]-1,3,5-triazine-2,4-diones offers insights into their potential as 5-HT2 antagonists, a class of compounds used in the treatment of various neurological disorders (O. Adetchessi et al., 1997).

Crystallographic Studies and Vibrational Spectra

Crystallographic studies and vibrational spectral analysis have been conducted on derivatives of 1,3,5-triazines, like 6-(aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione hydrochloride. These studies, using techniques like FT-IR, FT-Raman spectroscopy, and X-ray diffraction, provide detailed insights into the molecular structure, stability, and reactivity of these compounds (Y. Mary et al., 2014).

Reactivity and Transformation Studies

Investigations into the reactivity of 1,3,5-triazine derivatives have revealed various pathways for chemical transformations. For example, studies on the methylation and transformation of specific triazine derivatives have contributed to the broader understanding of heterocyclic compound reactivity, which is crucial for the development of new synthetic methods and potential pharmaceutical applications (I. Forfar, G. Bourgeois, & C. Jarry, 1998).

Safety And Hazards

Amines can pose various safety hazards. They can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling amines, including wearing appropriate personal protective equipment and ensuring adequate ventilation .

将来の方向性

The study and application of amines and their derivatives continue to be a significant area of research in various fields, including pharmaceuticals . Future research directions may include the development of new synthesis methods, the exploration of new applications, and the investigation of the properties of novel amine compounds .

特性

IUPAC Name |

6-(aminomethyl)-1H-1,3,5-triazine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2.ClH/c5-1-2-6-3(9)8-4(10)7-2;/h1,5H2,(H2,6,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINRTYWCRAHHKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=O)NC(=O)N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide](/img/structure/B1384031.png)

![3-Thia-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B1384033.png)

![2-Bromo-5-octylthieno[3,2-b]thiophene](/img/structure/B1384034.png)

![6-amino-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B1384044.png)

![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1384051.png)